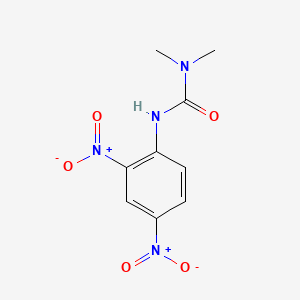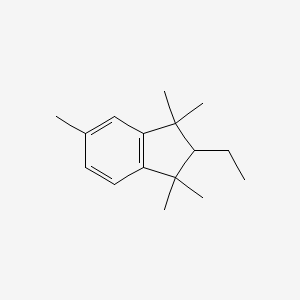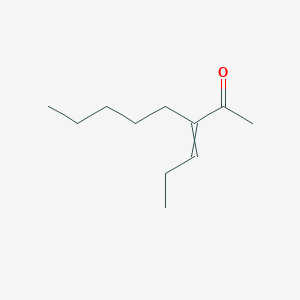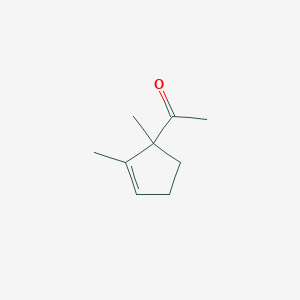
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: is a chemical compound with the molecular formula C9H10N4O5 and a molecular weight of 254.2 g/mol . It is also known by other names such as 3-(2,4-dinitrophenyl)-1,1-dimethylurea . This compound is characterized by the presence of a dinitrophenyl group attached to a dimethylurea moiety, making it an interesting subject for various chemical studies and applications.
準備方法
The synthesis of Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- typically involves the reaction of 2,4-dinitrophenyl isocyanate with dimethylamine . The reaction is carried out in an appropriate solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-Dinitrophenyl isocyanate+Dimethylamine→Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and automated reaction systems can enhance the efficiency of the production process.
化学反応の分析
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: undergoes various types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as in the presence of a like .
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas , palladium on carbon , acids , and bases . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- exerts its effects involves interactions with specific molecular targets. The nitro groups in the compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
類似化合物との比較
Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)-: can be compared with other similar compounds such as:
- Urea, 1,1-dimethyl-3-(2,4-dichlorophenyl)-
- Urea, 1,1-dimethyl-3-(2,4-dimethylphenyl)-
- Urea, 1,1-dimethyl-3-(2,4-difluorophenyl)-
These compounds share a similar urea backbone but differ in the substituents on the aromatic ring. The presence of different substituents can significantly affect the chemical and biological properties of these compounds, highlighting the uniqueness of Urea, 1,1-dimethyl-3-(2,4-dinitrophenyl)- in terms of its reactivity and applications.
特性
CAS番号 |
73953-80-7 |
|---|---|
分子式 |
C9H10N4O5 |
分子量 |
254.20 g/mol |
IUPAC名 |
3-(2,4-dinitrophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H10N4O5/c1-11(2)9(14)10-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5H,1-2H3,(H,10,14) |
InChIキー |
YNGYYVJAOOEVDA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)






![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)

![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)


![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)

